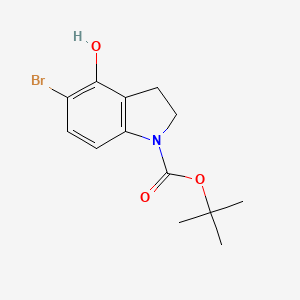

Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate

CAS No.: 1092460-53-1

Cat. No.: VC3371929

Molecular Formula: C13H16BrNO3

Molecular Weight: 314.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092460-53-1 |

|---|---|

| Molecular Formula | C13H16BrNO3 |

| Molecular Weight | 314.17 g/mol |

| IUPAC Name | tert-butyl 5-bromo-4-hydroxy-2,3-dihydroindole-1-carboxylate |

| Standard InChI | InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(17)15-7-6-8-10(15)5-4-9(14)11(8)16/h4-5,16H,6-7H2,1-3H3 |

| Standard InChI Key | QYERGTSMRWEZEL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2O)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2O)Br |

Introduction

Chemical Structure and Properties

Molecular Identity and Structure

Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate possesses a bicyclic structure with an indoline core - consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The nitrogen atom is protected with a tert-butyloxycarbonyl group, which serves as a common protecting group in organic synthesis. The compound features two key substituents on the benzene portion of the indoline: a bromine atom at position 5 and a hydroxyl group at position 4.

Physical and Chemical Properties

Based on its structural characteristics, Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate exhibits the following properties:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₄BrNO₃ |

| CAS Number | 1092460-53-1 |

| Appearance | Likely a crystalline solid |

| Solubility | Predicted to be soluble in organic solvents (dichloromethane, chloroform, DMSO); limited water solubility |

| Stability | Sensitive to strong acids (particularly affecting the Boc group) |

| Reactivity | Active sites include the bromine substituent, hydroxyl group, and protected nitrogen |

The presence of the bromine atom provides a reactive site for various coupling reactions, while the hydroxyl group offers opportunities for diverse functionalization strategies. The Boc-protected nitrogen can be selectively deprotected under acidic conditions to reveal the free amine for further transformations .

Synthesis and Preparation Methods

Reaction Conditions and Considerations

Chemical Reactivity

Synthetic Utility

Biological Activity and Applications

Pharmaceutical Applications

The compound primarily serves as a valuable intermediate in pharmaceutical synthesis, particularly for the development of drug candidates targeting various biological pathways. The indoline scaffold appears in numerous pharmaceutically active compounds, and the functionalization pattern in Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate provides strategic points for further elaboration into more complex molecules.

| Application Area | Potential Use |

|---|---|

| Medicinal Chemistry | Building block for drug candidates |

| Chemical Biology | Probe for studying biological systems |

| Synthetic Methodology | Model substrate for developing new reactions |

| Reference Material | Standard for analytical methods |

Comparative Analysis with Related Compounds

Structural Comparisons

To better understand the potential properties and reactivity of Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate, it is instructive to compare it with related compounds:

Structure-Activity Relationships

The position and nature of substituents on the indoline or indole core significantly influence both chemical reactivity and biological activity. The hydroxyl group at position 4 in Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate likely confers hydrogen bond donor/acceptor capabilities that are absent in analogs with methyl or chloro substituents. This feature could enhance interactions with biological targets containing complementary hydrogen bond acceptor/donor sites.

The presence of the bromine atom at position 5 creates an electron-withdrawing effect that influences the electronic distribution in the aromatic ring, potentially enhancing the compound's reactivity in certain transformations while also providing a handle for further functionalization.

Current Research and Future Directions

Research Trends

Current research involving compounds similar to Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate focuses on several areas:

-

Synthetic Methodology Development: Exploring more efficient and selective methods for the functionalization of indoline scaffolds, particularly regioselective halogenation and hydroxylation.

-

Medicinal Chemistry Applications: Investigating the potential of functionalized indolines as core structures in drug discovery programs targeting various diseases.

-

Cross-Coupling Chemistry: Developing new conditions for transition metal-catalyzed coupling reactions using halogenated indolines as substrates.

Future Research Opportunities

Future research involving Tert-butyl 5-bromo-4-hydroxyindoline-1-carboxylate might explore:

-

Comprehensive Structure-Activity Relationship Studies: Systematic investigation of how modifications to the substitution pattern affect biological activity.

-

Development of Novel Synthetic Routes: Exploration of more efficient and scalable methods for preparing the compound and its analogs.

-

Application in Diversity-Oriented Synthesis: Utilization of the compound as a starting point for generating libraries of structurally diverse molecules for biological screening.

-

Investigation of Specific Biological Targets: Focused studies on the interaction of the compound and its derivatives with specific enzymes or receptors of therapeutic interest.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume